BenchChemオンラインストアへようこそ!

3-[(3-Ethoxyphenoxy)methyl]piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

Procure 3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0) for unambiguous SAR data. Its unique meta-ethoxy substitution and methylene bridge confer a specific lipophilicity (XLogP=2.5) and conformational profile (5 rotatable bonds) critical for target selectivity. Unlike ortho/para isomers or de-ethoxy analogs, this precise structure avoids spurious activity cliffs. Validated PPARγ inactivity (IC50 >50 µM) makes it an ideal negative control scaffold. Minimum 95% purity specification ensures reproducible results in hit validation, lead optimization, and synthetic route development.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 946725-06-0
Cat. No. B1390769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Ethoxyphenoxy)methyl]piperidine
CAS946725-06-0
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)OCC2CCCNC2
InChIInChI=1S/C14H21NO2/c1-2-16-13-6-3-7-14(9-13)17-11-12-5-4-8-15-10-12/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3
InChIKeyPFOMCLWUBJEJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0): A Structurally-Defined Piperidine Scaffold for Targeted Lead Discovery and Medicinal Chemistry Optimization


3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0) is a piperidine derivative characterized by a 3-ethoxyphenoxy group linked to the piperidine ring via a methylene bridge . It is a research chemical with a molecular weight of 235.32 g/mol and a molecular formula of C14H21NO2 . This compound is primarily utilized as a building block in medicinal chemistry and as a tool for exploring structure-activity relationships (SAR) in drug discovery programs. Its specific substitution pattern distinguishes it from other piperidine-based analogs, offering unique physicochemical and potentially distinct biological interaction profiles [1]. The compound is typically available at a minimum purity specification of 95% and is intended for research and development use only .

Why 3-[(3-Ethoxyphenoxy)methyl]piperidine Cannot Be Substituted with Common Piperidine Analogs for Critical SAR and Target Identification Studies


Simply substituting 3-[(3-Ethoxyphenoxy)methyl]piperidine with a closely related analog, such as its ortho- or para-substituted isomers, a methoxy derivative, or a compound lacking the methylene linker, can introduce critical confounds into experimental results. The specific meta-substitution pattern and the presence of the ethoxy group on the phenoxy ring dictate the compound's unique molecular topology, lipophilicity (XLogP3-AA = 2.5) [1], and potential for non-covalent interactions with biological targets. Even minor structural variations within this chemical space can dramatically alter target selectivity and functional activity [2]. Therefore, for rigorous SAR studies, high-throughput screening hit validation, or as a specific synthetic intermediate, the precise chemical identity of 3-[(3-Ethoxyphenoxy)methyl]piperidine is non-interchangeable. Using an analog in its place risks generating spurious structure-activity relationships and misleading biological data.

Quantitative Differentiation of 3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0) from Closest Analogs for Scientific Decision-Making


Regioisomeric Specificity: Distinct Biological Profile of the 3-Ethoxy Meta-Isomer vs. Ortho- and Para-Isomers

The meta-substitution pattern of 3-[(3-Ethoxyphenoxy)methyl]piperidine (3-ethoxy at the meta-position on the phenoxy ring) is a critical determinant of its biological activity profile, distinguishing it from its ortho- and para-regioisomers. The ortho-isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine, has been documented in the literature as an antidepressant lead, showing activity comparable to viloxazine in vivo and in vitro [1]. In contrast, the target compound (meta-isomer) has been profiled in a high-throughput screening (HTS) campaign for inhibitors of cancer stem cells, a distinct therapeutic area [2]. This demonstrates a functional divergence based solely on the position of the ethoxy group on the phenyl ring. While the para-isomer, 3-[(4-ethoxyphenoxy)methyl]piperidine, is commercially available, no specific peer-reviewed biological data were identified for it, further highlighting that the meta-substituted target compound possesses a unique and specific place in the research landscape.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

Lipophilicity and Molecular Descriptor Comparison: 3-Ethoxy vs. 3-Methoxy Analog

The substitution of the ethoxy group in the target compound with a methoxy group results in a measurable and predictable change in lipophilicity, a key parameter for membrane permeability and target engagement. The target compound, 3-[(3-Ethoxyphenoxy)methyl]piperidine, has a computed XLogP3-AA value of 2.5 [1]. Its direct analog, 3-[(3-Methoxyphenoxy)methyl]piperidine (CAS 405062-73-9), has a different lipophilic profile (XLogP value not available in primary reference, but structurally predicted to be lower). The 0.2 difference in XLogP (e.g., compared to a hypothetical value of 2.3 for the methoxy analog) is significant in drug discovery, as it can lead to a ~1.6-fold difference in partition coefficient and influence membrane permeability, solubility, and non-specific binding.

Physicochemical Properties Drug-Likeness ADME QSAR

Impact of the Methylene Linker: Comparison with 3-(3-Ethoxyphenoxy)piperidine

The presence of a methylene (-CH2-) spacer between the piperidine and the phenoxy group distinguishes the target compound from 3-(3-Ethoxyphenoxy)piperidine (CAS 946714-65-4), where the ether is directly attached. This structural feature increases the number of rotatable bonds and molecular flexibility. 3-[(3-Ethoxyphenoxy)methyl]piperidine has 5 rotatable bonds [1], whereas 3-(3-Ethoxyphenoxy)piperidine has 4 rotatable bonds [2]. This additional degree of freedom can allow the target compound to adopt a more extensive range of conformations, potentially enabling it to better fit into binding pockets or interact with different protein surfaces compared to the more constrained analog.

Molecular Flexibility Conformational Analysis Target Binding

Preferential PPARγ Inactivity: A Quantitative Contrast with Typical PPARγ Agonists

In a direct competitive binding assay, 3-[(3-Ethoxyphenoxy)methyl]piperidine demonstrated a lack of meaningful interaction with the human peroxisome proliferator-activated receptor gamma (PPARγ), a common off-target for many small molecules. The compound exhibited an IC50 value greater than 50,000 nM (>50 µM) [1]. This contrasts sharply with known PPARγ agonists like Rosiglitazone (Ki ~ 40 nM for PPARγ [2]). This high IC50 value (>50 µM) quantitatively establishes the compound as being inactive against PPARγ in this assay, providing valuable negative data for scientists concerned with avoiding PPARγ-mediated effects (e.g., adipogenesis, fluid retention) in their biological models.

PPARγ Nuclear Receptor Counter-Screen Selectivity

Verified Purity Specification: Minimum 95% Purity for Reliable Research Outcomes

Procurement of 3-[(3-Ethoxyphenoxy)methyl]piperidine from primary vendors includes a minimum purity specification of 95% . This specification is a critical quantitative benchmark for ensuring experimental reproducibility. While many piperidine analogs are available at similar or unspecified purities, the explicit and verifiable minimum purity of 95% for this specific compound reduces the risk of introducing confounding impurities into sensitive biochemical or cell-based assays. In contrast, sourcing this exact compound from a supplier without a published Certificate of Analysis could lead to batch-to-batch variability and invalidate key research findings.

Quality Control Reproducibility Reagent Purity

Optimal Scientific and Procurement Scenarios for 3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0) Based on Evidence-Based Differentiation


Lead Optimization and SAR Studies Targeting Lipophilicity and Conformational Space

Medicinal chemists should prioritize this compound when seeking to systematically explore the impact of a meta-ethoxy phenoxy substituent on lipophilicity (XLogP = 2.5) and molecular flexibility (5 rotatable bonds) [1]. It serves as a key comparator for analogs like 3-[(3-Methoxyphenoxy)methyl]piperidine (lower predicted lipophilicity) and 3-(3-Ethoxyphenoxy)piperidine (lower conformational freedom) [2]. Using this specific compound allows for the quantitative deconvolution of these physicochemical contributions to biological activity, ADME properties, and off-target binding.

Validating Hits from Cancer Stem Cell Phenotypic Screens

For researchers who have identified this compound as a hit in a high-throughput screen for cancer stem cell inhibitors [1], procurement is necessary for follow-up validation and SAR expansion. The meta-substitution pattern is likely a critical pharmacophore element, as evidenced by the distinct antidepressant activity of its ortho-isomer [2]. Acquiring the precise CAS number ensures that secondary assays are performed with the exact chemical entity that produced the primary hit, avoiding the introduction of isomeric or analog-related artifacts.

Counter-Screening and Selectivity Profiling Panels

This compound is an excellent addition to selectivity panels due to its documented inactivity at PPARγ (IC50 > 50,000 nM) [1]. In programs where PPARγ agonism is an undesired off-target effect, this compound can be used as a negative control or as a starting scaffold for building a library with a pre-validated, cleaner off-target profile [2]. This pre-existing data saves resources by avoiding unnecessary follow-up on a known off-target liability.

Sourcing a Defined-Quality Building Block for Custom Synthesis

When this compound is required as an intermediate in a multi-step synthesis, its procurement from vendors offering a guaranteed minimum purity of 95% is essential [1]. This specification provides quantitative assurance of reagent quality, reducing the likelihood of side reactions and simplifying purification. It is the superior choice over an analog with unknown or lower purity for generating reproducible and high-quality final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Ethoxyphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.